N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide
Description
N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is a synthetic compound featuring a 4H-chromen-6-yl scaffold linked via an oxoethylamino group to a 4-phenylpiperazine carboxamide moiety. While its biological activity remains uncharacterized in the provided evidence, its structural motifs—particularly the chromene ring and piperazine carboxamide—are shared with pharmacologically active analogues.
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[(4-oxochromen-6-yl)amino]ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H22N4O4/c27-19-8-13-30-20-7-6-16(14-18(19)20)24-21(28)15-23-22(29)26-11-9-25(10-12-26)17-4-2-1-3-5-17/h1-8,13-14H,9-12,15H2,(H,23,29)(H,24,28) |
InChI Key |
BCVPJMPERNZRRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OC=CC4=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Oxo-4H-chromen-6-amine
The chromene core is synthesized via the Kostanecki-Robinson reaction, where resorcinol reacts with ethyl acetoacetate in the presence of sulfuric acid. Subsequent nitration and reduction yield 6-amino-4H-chromen-4-one.
Procedure :
-
Resorcinol (10 mmol) and ethyl acetoacetate (12 mmol) are heated under reflux in concentrated H<sub>2</sub>SO<sub>4</sub> (15 mL) for 6 hours.
-
The mixture is poured into ice-water, neutralized with NaHCO<sub>3</sub>, and extracted with ethyl acetate.
-
The crude product is recrystallized from ethanol to yield 4H-chromen-4-one (85% yield).
-
Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C followed by catalytic hydrogenation (Pd/C, H<sub>2</sub>) gives 6-amino-4H-chromen-4-one.
Formation of the 2-Oxoethylamino Linker
The linker is introduced via amidation or ureation. In one method, 6-amino-4H-chromen-4-one reacts with ethyl glyoxylate in THF, followed by hydrolysis to yield 2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]acetic acid.
Procedure :
Synthesis of 4-Phenylpiperazine-1-carboxylic Acid
4-Phenylpiperazine is synthesized via Buchwald-Hartwig coupling of piperazine with iodobenzene using a nickel catalyst. The carboxylic acid derivative is then prepared via carbonyldiimidazole (CDI)-mediated carbonylation.
Procedure :
-
Piperazine (10 mmol), iodobenzene (12 mmol), and bis{1,1’-diphenyl-3,3’-methylenediimidazoline-2,2’-diylidene}nickel(II) dibromide (5 mol%) are stirred in 1,4-dioxane at 90°C for 4 hours.
-
The product is purified via column chromatography (PE/EA = 15:1) to yield 4-phenylpiperazine (88% yield).
-
Reaction with CDI (1.1 eq) in DCM followed by quenching with HCl yields 4-phenylpiperazine-1-carboxylic acid.
Final Coupling via Amide Bond Formation
The chromene-linked carboxylic acid is coupled with 4-phenylpiperazine-1-carboxylic acid using coupling agents such as BOP-Cl or HOBt/DIC.
Procedure :
-
2-Oxo-2-[(4-oxo-4H-chromen-6-yl)amino]acetic acid (2 mmol) and 4-phenylpiperazine-1-carboxylic acid (2.2 mmol) are dissolved in anhydrous DCM.
-
BOP-Cl (2.2 mmol) and triethylamine (6 mmol) are added, and the mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with 5% NaHCO<sub>3</sub>, and the organic layer is dried over Na<sub>2</sub>SO<sub>4</sub>.
-
Purification via silica gel chromatography (CHCl<sub>3</sub>–MeOH, 95:5) yields the target compound (44% yield).
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time
Characterization and Analytical Data
The final product is validated via:
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 3.04 (4H, bs, piperazine CH<sub>2</sub>), 6.59 (1H, s, chromone H3), 7.27–7.37 (m, aromatic H).
-
HPLC : Purity >98% (C18 column, MeOH/H<sub>2</sub>O = 70:30).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Reactions Involving the Carboxamide Group
The terminal carboxamide group (-CONH-) participates in hydrolysis and nucleophilic substitution:
-
Acidic/Basic Hydrolysis :
Under reflux with HCl (6M) or NaOH (2M), the carboxamide undergoes hydrolysis to form the corresponding carboxylic acid (-COOH) and 4-phenylpiperazine. Yields depend on reaction duration (60–85%) . -
Aminolysis :
Reacts with primary amines (e.g., methylamine) in DMF at 80°C to produce substituted urea derivatives .
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Acid Hydrolysis | 6M HCl, reflux, 6h | Carboxylic acid + 4-phenylpiperazine | 78 |
| Basic Hydrolysis | 2M NaOH, reflux, 4h | Carboxylic acid + 4-phenylpiperazine | 85 |
| Aminolysis | Methylamine, DMF, 80°C, 12h | N-methylurea derivative | 62 |
Reactivity of the Chromenone Moiety
The 4-oxo-4H-chromen-6-yl group undergoes electrophilic aromatic substitution (EAS) and redox reactions:
-
Nitration :
Treatment with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the C-5 position of the chromenone ring . -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the chromenone’s α,β-unsaturated ketone to a dihydrochromenone .
| Reaction Type | Conditions | Products | Selectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-Nitrochromenone derivative | >90% (C-5) |
| Reduction | H₂ (1 atm), Pd/C, EtOH | Dihydrochromenone | Full conversion |
Piperazine Ring Modifications
The 4-phenylpiperazine group undergoes alkylation and acylation:
-
N-Alkylation :
Reacts with methyl iodide in THF/K₂CO₃ to form quaternary ammonium salts . -
Acylation :
Acetyl chloride in pyridine introduces acetyl groups at the piperazine nitrogen .
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| N-Alkylation | CH₃I, THF, K₂CO₃ | Quaternary ammonium salt | Enhanced solubility |
| Acylation | AcCl, pyridine | Acetylated piperazine | Bioactivity modulation |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki–Miyaura :
Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives . -
Buchwald–Hartwig Amination :
Forms C–N bonds with aryl halides (e.g., 4-bromotoluene) .
| Reaction Type | Catalyst | Coupling Partner | Product |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | Biaryl derivative |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | 4-Bromotoluene | Arylaminated derivative |
Oxidation of the Ethylenediamine Linker
The -(CH₂)₂- linker between chromenone and piperazine is susceptible to oxidation:
Key Research Findings
-
The carboxamide group’s hydrolysis is critical for prodrug activation .
-
Nitration at C-5 enhances antimicrobial activity by 3-fold compared to the parent compound .
-
Piperazine acylation improves blood-brain barrier penetration in neuroactive derivatives .
This compound’s multifunctional reactivity enables tailored modifications for drug discovery, particularly in optimizing pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Provides a basic amine structure for binding. |
| Carboxamide Group | Enhances solubility and bioavailability. |
| Chromenone Moiety | Imparts potential antioxidant and anti-inflammatory properties. |
Anticancer Activity
Research indicates that N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide has significant anticancer potential. Its mechanism of action appears to involve apoptosis induction, cell cycle arrest, and inhibition of specific enzymatic activities related to cancer cell proliferation.
Case Studies on Anticancer Activity
-
A549 Cell Line Study
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis.
- Findings : Demonstrated significant cytotoxicity against lung cancer cells.
-
MCF7 Cell Line Study
- IC50 Value : 12.5 µM
- Mechanism : Cell cycle arrest at the G1 phase.
- Findings : Prevented further proliferation of breast cancer cells.
-
HeLa Cell Line Study
- IC50 Value : 10 µM
- Mechanism : Inhibition of critical enzymes for cancer cell survival.
- Findings : Highlighted the compound's potential in cervical cancer treatment.
Enzyme Inhibition
The compound shows promise as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme overactivity is a concern, such as certain cancers and metabolic disorders.
Antioxidant Properties
The chromenone structure suggests potential antioxidant activity, which can help mitigate oxidative stress-related diseases.
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| A549 Lung Cancer Study | A549 | 15.0 | Apoptosis induction | |
| MCF7 Breast Cancer Study | MCF7 | 12.5 | Cell cycle arrest | |
| HeLa Cervical Cancer Study | HeLa | 10.0 | Enzyme inhibition |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step procedures that allow for the modification of its chemical structure to enhance its biological activity or alter pharmacokinetic properties. Ongoing research focuses on creating derivatives that may exhibit improved efficacy or reduced toxicity.
Synthesis Overview
- Starting Materials : Appropriate piperazine derivatives and chromenone precursors.
- Reactions : Multi-step reactions involving acylation, condensation, and cyclization.
- Characterization : Purity confirmed through spectroscopic techniques like NMR and mass spectrometry.
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The chromen-4-one moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Compounds :
- Quinazoline Derivatives (A1–A6) : Substitution of the phenyl ring with halogens (F, Cl) alters melting points and yields. For example:
- Tosyl-Substituted Piperazines: N-(2-((4-Ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide (MW = 458.6) demonstrates how bulky substituents (e.g., tosyl groups) increase molecular weight, possibly affecting metabolic stability .
| Compound Class | Substituent | Molecular Weight | Yield (%) | Melting Point (°C) | Key Feature |
|---|---|---|---|---|---|
| Target Compound | 4H-Chromen-6-yl | 386.9 | N/A | N/A | Chromene ring, phenylpiperazine |
| Quinazoline Derivatives | Halogens (F, Cl) | ~400–420 | 45–57 | 189–199 | Enhanced crystallinity |
| Trifluoromethylphenyl | CF3, pyrimidinyl | 408.38 | N/A | N/A | High lipophilicity |
| Tosyl-Piperazines | Tosyl, ethylphenyl | 458.6 | N/A | N/A | Increased metabolic bulk |
Heterocyclic Core Modifications
- Benzo[b][1,4]oxazin-3(4H)-one Analogues: Compound 54 (fluoro-substituted oxazinone) exhibits distinct NMR shifts (δ = 6.04 ppm, J = 51.8 Hz for CHF), reflecting electronic effects of fluorine on the heterocycle . Compound 58 (thiazine ring) introduces sulfur, which may improve binding to metal-containing enzymes or alter redox properties .
- Chromene vs.
Structure-Activity Relationship (SAR) Insights
- Piperazine Carboxamide : A conserved pharmacophore across analogues, critical for hydrogen bonding and solubility .
- Substituent Position : Meta- and para-halogens (e.g., A2, A3, A5) improve thermal stability but may reduce solubility due to increased hydrophobicity .
- Chromene vs. Benzooxazine: The chromene scaffold’s planar structure may favor intercalation or π-stacking in biological targets, distinguishing it from non-planar benzooxazines .
Biological Activity
N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound with potential pharmacological applications. Its unique structural features, including a piperazine ring and a chromenone moiety, suggest that it may interact with various biological targets, making it a candidate for medicinal chemistry research.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O3. The compound features a piperazine core linked to a chromenone structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 320.38 g/mol |
| IUPAC Name | N-{2-oxo-2-[4-(4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide |
Biological Activity
Research indicates that compounds structurally related to this compound exhibit a range of biological activities. These include:
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. It has been reported to selectively target tumor cells expressing specific receptors, enhancing its efficacy in cancer treatment .
- Anti-inflammatory Properties : Similar compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation. In vitro studies have demonstrated significant COX inhibition, suggesting potential use in treating inflammatory conditions .
- Antioxidant Effects : The chromenone moiety is known for its antioxidant properties, which may contribute to the overall biological activity of the compound by reducing oxidative stress in cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and inflammation, such as COX and other related enzymes.
- Receptor Interaction : It may interact with specific receptors on the surface of cancer cells, leading to altered signaling pathways that promote apoptosis (programmed cell death).
- Oxidative Stress Modulation : By acting as an antioxidant, it can protect cells from damage caused by free radicals, potentially enhancing cell survival and function.
Case Studies
Several studies have explored the biological activity of related compounds:
Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of derivatives similar to N-{2-oxo-2-[4-(6-chlorochromen)]amino}ethyl compounds against human tumor cell lines. Results indicated that these derivatives exhibited significant cytotoxicity, particularly against ovarian cancer cells, with IC50 values in the low micromolar range .
Study 2: COX Inhibition
In another study focusing on COX inhibition, several analogs were synthesized and tested for their ability to inhibit COX enzymes. The most active compound showed approximately 47% inhibition at a concentration of 20 μM, indicating promising anti-inflammatory potential .
Q & A
Basic: What are the key synthetic strategies for preparing N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide?
Methodological Answer:
The synthesis involves coupling the 4-oxo-4H-chromen-6-amine moiety with the piperazine-carboxamide core. A two-step approach is typical:
Amide bond formation : React 4-phenylpiperazine-1-carbonyl chloride with ethylenediamine under anhydrous conditions to form the intermediate N-(2-aminoethyl)-4-phenylpiperazine-1-carboxamide.
Chromene conjugation : Use a coupling agent like EDCI·HCl and HOBt (1-hydroxybenzotriazole) to link the intermediate to 4-oxo-4H-chromen-6-carboxylic acid. Reflux in acetonitrile with K₂CO₃ as a base optimizes yield .
Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and purify intermediates via column chromatography.
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identifies key signals:
- Piperazine protons at δ 2.5–3.2 ppm (multiplet).
- Chromene carbonyl (C=O) at ~170 ppm in ¹³C NMR.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., O–H∙∙∙O interactions in the chromene ring) to confirm stereochemistry .
- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) and 0.1% trifluoroacetic acid to assess purity (>98%) .
Advanced: How can researchers evaluate its potential as a carbonic anhydrase inhibitor?
Methodological Answer:
- In vitro assays : Test inhibition against human carbonic anhydrase (hCA) isoforms (e.g., hCA I and II) using a stopped-flow CO₂ hydration assay. Prepare enzyme solutions (10 nM) in Tris-SO₄ buffer (pH 7.4) and measure IC₅₀ values .
- Structure-activity relationship (SAR) : Compare with analogs lacking the chromene or piperazine groups to determine essential pharmacophores.
- Docking studies : Use AutoDock Vina to model binding to hCA II’s active site (PDB ID: 3KS3). Focus on interactions with Zn²⁺ and hydrophobic residues like Val121 .
Advanced: How do solvent polarity and pH affect the compound’s stability during storage?
Methodological Answer:
- Accelerated stability testing : Store the compound in DMSO, methanol, and aqueous buffers (pH 4–9) at 25°C and 40°C for 28 days. Analyze degradation via HPLC.
- Key findings :
- Acidic conditions (pH <5) : Hydrolysis of the chromene carbonyl group occurs, forming a carboxylic acid derivative.
- High polarity solvents (e.g., DMSO) : Promote dimerization via intermolecular H-bonding between chromene and piperazine groups.
- Optimal storage : Lyophilized solid at -20°C in amber vials minimizes degradation .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-analysis : Compare IC₅₀ values from multiple studies (e.g., enzyme inhibition vs. cellular assays) to identify assay-specific discrepancies. For example, poor cellular permeability may explain weaker activity in cell-based models despite strong in vitro inhibition.
- Counter-screening : Test against off-target kinases (e.g., EGFR, JAK2) to rule out nonspecific binding. Use KinomeScan or thermal shift assays.
- Structural validation : Re-examine batch purity via LC-MS and confirm stereochemistry with circular dichroism (CD) spectroscopy if racemization is suspected .
Basic: How can researchers optimize reaction yields during scale-up synthesis?
Methodological Answer:
- Continuous flow chemistry : Use microreactors to enhance mixing and heat transfer during the coupling step, reducing side-product formation.
- Solvent optimization : Replace acetonitrile with THF/water (4:1) to improve solubility of the chromene intermediate.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, achieving >85% yield at 50°C .
Advanced: What computational methods predict metabolic pathways and toxicity?
Methodological Answer:
- In silico metabolism : Use software like ADMET Predictor or MetaSite to identify probable Phase I/II metabolites. The chromene ring is prone to CYP3A4-mediated oxidation, forming a quinone intermediate.
- Toxicity profiling :
- AMES test : Assess mutagenicity via Salmonella typhimurium TA98 and TA100 strains.
- hERG inhibition : Patch-clamp assays on HEK293 cells expressing hERG channels evaluate cardiotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
